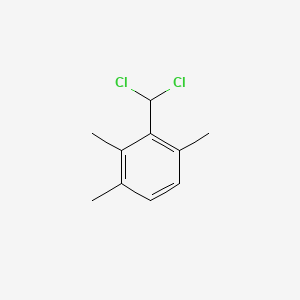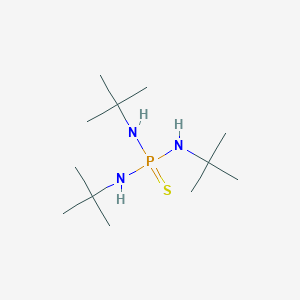
Phosphorothioic triamide, N,N',N''-tris(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic triamide, N,N’,N’‘-tris(1,1-dimethylethyl)- is a chemical compound known for its unique structure and properties It is a derivative of phosphorothioic acid, where the hydrogen atoms are replaced by N,N’,N’'-tris(1,1-dimethylethyl) groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic triamide, N,N’,N’‘-tris(1,1-dimethylethyl)- typically involves the reaction of phosphorothioic acid with N,N’,N’'-tris(1,1-dimethylethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as acetonitrile and the application of heat to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of phosphorothioic triamide, N,N’,N’'-tris(1,1-dimethylethyl)- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control the reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorothioic triamide, N,N’,N’‘-tris(1,1-dimethylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphorothioic group and the N,N’,N’'-tris(1,1-dimethylethyl) groups .
Common Reagents and Conditions
Common reagents used in the reactions of phosphorothioic triamide, N,N’,N’'-tris(1,1-dimethylethyl)- include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of solvents like dichloromethane .
Major Products
The major products formed from the reactions of phosphorothioic triamide, N,N’,N’'-tris(1,1-dimethylethyl)- depend on the type of reaction. For example, oxidation reactions may yield phosphorothioic acid derivatives, while substitution reactions can result in the formation of various substituted phosphorothioic triamides .
Wissenschaftliche Forschungsanwendungen
Phosphorothioic triamide, N,N’,N’'-tris(1,1-dimethylethyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of phosphorothioic triamide, N,N’,N’'-tris(1,1-dimethylethyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition is often mediated through the formation of covalent bonds between the compound and the enzyme .
Vergleich Mit ähnlichen Verbindungen
Phosphorothioic triamide, N,N’,N’'-tris(1,1-dimethylethyl)- can be compared with other similar compounds, such as N-(n-Butyl)thiophosphoric triamide. While both compounds share a similar phosphorothioic structure, they differ in their substituent groups, which can influence their chemical properties and applications .
List of Similar Compounds
- N-(n-Butyl)thiophosphoric triamide
- N,N’,N’'-tris(2-pyridinyl) phosphorothioic triamide
- N,N’,N’'-tris(3,4-dimethylphenyl)phosphorothioic triamide
Eigenschaften
CAS-Nummer |
86148-15-4 |
|---|---|
Molekularformel |
C12H30N3PS |
Molekulargewicht |
279.43 g/mol |
IUPAC-Name |
N-bis(tert-butylamino)phosphinothioyl-2-methylpropan-2-amine |
InChI |
InChI=1S/C12H30N3PS/c1-10(2,3)13-16(17,14-11(4,5)6)15-12(7,8)9/h1-9H3,(H3,13,14,15,17) |
InChI-Schlüssel |
UOAJSIIOPAZYHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NP(=S)(NC(C)(C)C)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate](/img/structure/B14419625.png)

![1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene](/img/structure/B14419631.png)
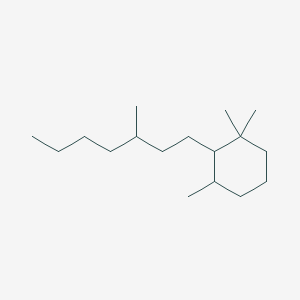
![3-[(2-Methoxyphenyl)methyl]-1-methylquinoxalin-2(1H)-one](/img/structure/B14419648.png)
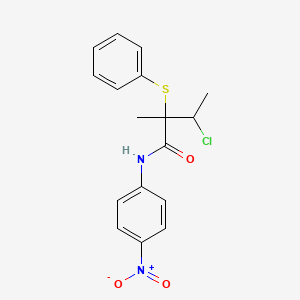
![2-([1,1'-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione](/img/structure/B14419664.png)
![7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane](/img/structure/B14419666.png)
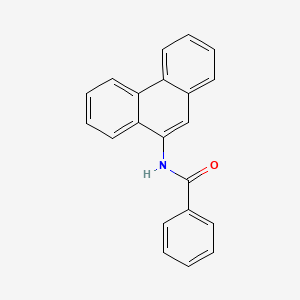
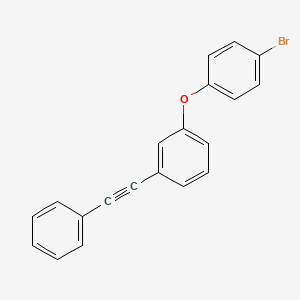
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene]](/img/structure/B14419679.png)
